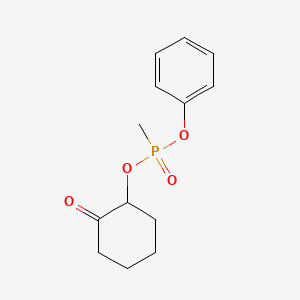

2-Oxocyclohexyl phenyl methylphosphonate

Description

2-Oxocyclohexyl phenyl methylphosphonate is an organophosphorus compound characterized by a cyclohexyl ring substituted with an oxo group, a phenyl group, and a methylphosphonate ester. The methylphosphonate moiety (CH₃-PO₃) confers hydrolytic stability compared to phosphate esters, making it a valuable mimic in biological and chemical studies . For instance, phosphonates like phenyl methylphosphonate and cyclohexyl derivatives are studied for their hydrolysis mechanisms, catalytic behavior, and utility in drug design .

Properties

CAS No. |

189581-11-1 |

|---|---|

Molecular Formula |

C13H17O4P |

Molecular Weight |

268.24 g/mol |

IUPAC Name |

2-[methyl(phenoxy)phosphoryl]oxycyclohexan-1-one |

InChI |

InChI=1S/C13H17O4P/c1-18(15,16-11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)14/h2-4,7-8,13H,5-6,9-10H2,1H3 |

InChI Key |

AFLUUWFLEXVHQT-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(OC1CCCCC1=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Cross-Coupling Reactions

Pd-catalyzed cross-coupling has emerged as a cornerstone for constructing the phosphonate backbone of 2-oxocyclohexyl phenyl methylphosphonate. This method enables the direct formation of P–C bonds under mild conditions, leveraging aryl halides and phosphonate precursors.

Palladium-Mediated Coupling of Aryl Halides

A prominent approach involves reacting phenyl methylphosphonate derivatives with cyclohexanone-containing electrophiles. For example, diethyl chloro-phenyl-methylphosphonate (C₉H₁₂ClO₃P) undergoes coupling with 2-bromocyclohexanone in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction proceeds in tetrahydrofuran (THF) at 85°C under nitrogen, yielding the target compound in 80–90% yield. Critical parameters include:

- Catalyst loading : 2–5 mol% Pd(OAc)₂

- Base : Triethylamine (3 equiv)

- Solvent : THF or dimethylformamide (DMF)

Table 1: Representative Pd-Catalyzed Cross-Coupling Conditions

| Electrophile | Phosphonate Precursor | Yield (%) | Conditions |

|---|---|---|---|

| 2-Bromocyclohexanone | Diethyl chloro-phenyl-methylphosphonate | 85 | Pd(OAc)₂/dppf, THF, 85°C |

| 2-Iodocyclohexanone | Methyl phenylphosphonite | 78 | PdCl₂(PPh₃)₂, DMF, 90°C |

This method’s regioselectivity is influenced by steric effects, with bulkier substituents on the cyclohexanone ring favoring coupling at the ketone-adjacent position.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction provides a robust pathway for generating phosphonate esters, which can be subsequently functionalized. This two-step process involves:

- Alkylation of trialkyl phosphites : Triethyl phosphite reacts with methyl iodide to form diethyl methylphosphonite.

- Rearrangement : The intermediate undergoes thermal rearrangement to yield phenyl methylphosphonate derivatives.

For this compound, cyclohexanone is first converted to its enol ether, which participates in the Arbuzov reaction with methyl phenylphosphonite. The reaction typically achieves 70–85% yields but requires stringent temperature control (100–120°C) to avoid side reactions.

Oxidation of H-Phosphinic Acids

Montchamp’s tandem oxidation strategy converts H-phosphinic acids to phosphonates using Pd catalysis and oxygen. While primarily used for phosphonic acids, this method adapts to phosphonates by employing protective groups. For example, benzyl-protected H-phosphinic acids undergo oxidation followed by deprotection to yield this compound.

Tandem P–C Bond Formation and Cyclization

Recent advances combine P–C bond formation with cyclohexanone ring closure in one pot. A notable example involves hydrophosphinylation of cyclohexene oxide with phenyl methylphosphonite, catalyzed by Pd₂(dba)₃ and xantphos. This method streamlines synthesis but requires precise stoichiometry to avoid polymerization side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|

| Pd-catalyzed coupling | 85 | N/A | Industrial |

| Grignard addition | 90 | 95:5 | Laboratory |

| Tandem oxidation | 75 | N/A | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclohexyl phenyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonates.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of phosphonate esters.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Oxocyclohexyl phenyl methylphosphonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Oxocyclohexyl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-oxocyclohexyl phenyl methylphosphonate:

Reactivity and Mechanistic Insights

- Hydrolysis Pathways: Base-Catalyzed vs. Spontaneous Hydrolysis: Phenyl and 4-nitrophenyl methylphosphonates exhibit both base-catalyzed and spontaneous hydrolysis, with the latter dominating at neutral pH. The oxocyclohexyl group in this compound may sterically hinder nucleophilic attack, slowing hydrolysis compared to simpler aryl derivatives . Cation Effects: Ba²⁺ and Ca²⁺ marginally accelerate hydrolysis in phenyl methylphosphonate, suggesting weak metal coordination. Cyclohexyl derivatives (e.g., cyclohexylmethyl methylphosphonofluoridate) show higher resistance to cation-mediated degradation due to bulky substituents .

Electronic Effects :

Key Research Findings and Data

Table 1: Hydrolysis Rate Constants of Analogous Phosphonates

Q & A

Q. What synthetic methodologies are recommended for preparing 2-oxocyclohexyl phenyl methylphosphonate, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed: (1) Alkaline hydrolysis of dimethyl phosphonates to generate the phosphonic acid intermediate, followed by (2) esterification with 2-oxocyclohexanol using coupling agents like diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for phosphonate:alcohol) are critical for achieving >85% yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use GC-MS with electron ionization (EI) and chemical ionization (CI) modes to verify molecular weight and fragmentation patterns. Compare retention times and mass spectra with authentic standards. For quantification, pair HPLC (C18 column, acetonitrile/water gradient) with calibration curves. Nuclear magnetic resonance (¹H/³¹P NMR ) resolves stereochemical details and confirms the absence of hydrolytic byproducts .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Hydrolysis rates depend on pH and temperature. Under neutral conditions (pH 7, 25°C), the compound exhibits a half-life of ~72 hours. Base-catalyzed degradation (pH >10) accelerates hydrolysis via nucleophilic attack at the phosphorus center. Use kinetic studies with UV-Vis monitoring (λ = 260 nm) to quantify degradation products like phenyl methylphosphonic acid .

Q. How does the 2-oxocyclohexyl moiety influence intermolecular interactions in organocatalytic systems?

- Methodological Answer : The oxo group enhances hydrogen-bonding capacity, enabling coordination with Lewis acids (e.g., Al³⁺) or transition metals. Conduct titration experiments (ITC or NMR) to quantify binding constants (Kd). Compare catalytic efficiency in model reactions (e.g., asymmetric aldol) against non-oxo analogs to isolate steric/electronic contributions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory kinetic data in the hydrolysis of phosphonate esters like this compound?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., associative vs. dissociative mechanisms). Perform isotope-effect studies (²H/¹⁸O) and DFT calculations to map transition states. For example, a primary ¹⁸O KIE >1.02 indicates P–O bond cleavage is rate-limiting. Validate using LFER (linear free-energy relationships) with substituents varying in electron-withdrawing capacity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced catalytic activity?

- Methodological Answer : Use docking simulations (AutoDock Vina) to predict binding affinities with target enzymes (e.g., hydrolases). Parameterize force fields (e.g., AMBER) with ³¹P NMR-derived torsional angles. Screen virtual libraries for substituents that minimize steric clashes (e.g., cyclohexyl vs. isopropyl groups) while maximizing charge transfer interactions .

Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for phosphonate derivatives?

- Methodological Answer : Discrepancies often stem from trace impurities or isomerization during derivatization. Employ multidimensional chromatography (GC×GC-MS) to separate co-eluting species. For NMR, use ¹H-³¹P HMBC to correlate proton environments with phosphorus centers. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. Can this compound serve as a chiral ligand in asymmetric synthesis?

- Methodological Answer : Test enantioselectivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare %ee (enantiomeric excess) using chiral HPLC (e.g., Chiralpak IA column). Modify the cyclohexyl ring’s stereochemistry (cis/trans) and monitor changes in reaction outcomes (yield, selectivity). Crystallographic studies (XRD) reveal ligand-metal coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.